An In-depth Technical Guide to 4-Oxooxetane-2-carboxylic acid: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 4-Oxooxetane-2-carboxylic acid: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Chemistry of a Strained and Reactive Scaffold
Welcome to this in-depth technical guide on 4-oxooxetane-2-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with not just a collection of data, but a cohesive understanding of this unique molecule. The inherent strain of the four-membered ring system, combined with the reactivity of the β-lactone and the carboxylic acid functionalities, makes 4-oxooxetane-2-carboxylic acid a fascinating, albeit challenging, chemical entity. This guide is structured to build your knowledge from the ground up, starting with its fundamental properties and moving through its synthesis, reactivity, and potential applications, with a strong emphasis on the practical implications of its inherent instability.
Molecular Identity and Physicochemical Properties
4-Oxooxetane-2-carboxylic acid, also known as 4-carboxy-2-oxetanone, is a bifunctional organic compound containing a β-lactone (a four-membered cyclic ester) and a carboxylic acid. Its unique structure imparts a high degree of ring strain and reactivity.
| Property | Value | Source |
| IUPAC Name | 4-oxooxetane-2-carboxylic acid | PubChem[1] |
| CAS Number | 90730-97-5 | PubChem[1] |
| Molecular Formula | C₄H₄O₄ | PubChem[1] |
| Molecular Weight | 116.07 g/mol | PubChem[1] |
| Predicted Boiling Point | 244.2 ± 33.0 °C | ChemicalBook[2] |
| Predicted Density | 1.374 ± 0.06 g/cm³ | ChemicalBook[2] |
| Predicted pKa | 3.60 ± 0.20 | ChemicalBook[2] |
| Predicted XLogP3-AA | -0.5 | PubChem[1] |
| Appearance | White to yellow solid | ChemicalBook[2] |
It is crucial to note that many of the physicochemical properties available are predicted rather than experimentally determined. This lack of empirical data is likely a direct consequence of the compound's instability.
The Critical Challenge: Inherent Instability and Isomerization
A paramount consideration for any researcher working with oxetane-carboxylic acids is their propensity for isomerization. Numerous studies have shown that these compounds can readily rearrange into more stable lactone structures, particularly upon heating or even during storage at room temperature[3][4][5].
This transformation is driven by the relief of ring strain in the four-membered oxetane ring. The carboxylic acid group can act as an internal nucleophile, leading to ring-opening and subsequent formation of a more thermodynamically stable five- or six-membered lactone.
Caption: Isomerization pathway of oxetane-carboxylic acids.
Expert Insight: The instability of 4-oxooxetane-2-carboxylic acid necessitates that it is often generated and used in situ. If storage is unavoidable, it is recommended to store it as a salt (e.g., lithium or sodium salt) or as its corresponding ester derivative at low temperatures (-20°C) to mitigate isomerization[2][3].
Synthesis of 4-Oxooxetane-2-carboxylic acid: A Proposed Approach
A logical synthetic route would therefore be the cycloaddition of ketene with glyoxylic acid.
Caption: Proposed synthesis via [2+2] cycloaddition.
Proposed Experimental Protocol:
Caution: This is a proposed protocol based on established chemical principles. Due to the potential instability of the product, this reaction should be performed with appropriate safety measures and careful monitoring.
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve glyoxylic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) under a nitrogen atmosphere.
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Ketene Generation: Generate ketene gas by the pyrolysis of diketene or acetone. Bubble the ketene gas directly into the cooled solution of glyoxylic acid with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC).
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Lewis Acid Catalyst (Optional): In some cases, a Lewis acid catalyst (e.g., BF₃·OEt₂) may be required to promote the cycloaddition. The catalyst should be added to the glyoxylic acid solution before the introduction of ketene.
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Quenching and Workup: Once the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature.
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Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: The crude product should be purified with caution, avoiding heat. Column chromatography on silica gel at low temperatures is a potential method. However, given the instability, it may be preferable to use the crude product directly in the next step.
Spectroscopic Characterization (Expected)
Due to the lack of specific experimental data, the following are expected spectroscopic characteristics based on the functional groups present in 4-oxooxetane-2-carboxylic acid.
1H NMR Spectroscopy
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Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm. This peak may be exchangeable with D₂O[7].
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Oxetane Ring Protons: The protons on the four-membered ring will exhibit complex splitting patterns due to coupling with each other. The proton at the 2-position, being adjacent to both the carboxylic acid and the ring oxygen, will likely be the most downfield of the ring protons.
13C NMR Spectroscopy
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Carboxylic Acid Carbonyl (-COOH): A peak is expected in the range of 170-185 ppm[7].
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Lactone Carbonyl (-C=O): The β-lactone carbonyl carbon is also expected in a similar downfield region, potentially slightly more shielded than the carboxylic acid carbonyl.
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Oxetane Ring Carbons: The carbons of the oxetane ring will appear in the aliphatic region, with the carbon at the 2-position being the most deshielded due to its attachment to two oxygen atoms.
Infrared (IR) Spectroscopy
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O-H Stretch (Carboxylic Acid): A very broad band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer[1].
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C=O Stretch (Lactone): A strong, sharp absorption is anticipated at a higher frequency than a typical ester, likely around 1820-1840 cm⁻¹, due to the ring strain of the β-lactone.
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C=O Stretch (Carboxylic Acid): A strong absorption is expected around 1700-1725 cm⁻¹ for the hydrogen-bonded carboxylic acid carbonyl[1].
Reactivity Profile: A Tale of Two Functional Groups
The chemical behavior of 4-oxooxetane-2-carboxylic acid is dominated by the reactivity of the strained β-lactone ring and the versatile carboxylic acid group.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo standard transformations, although reaction conditions must be carefully chosen to avoid promoting the decomposition of the oxetane ring.
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Esterification: Conversion to esters can be achieved under mild, acid-catalyzed conditions (Fischer esterification) or by reaction with an alkyl halide in the presence of a non-nucleophilic base. The ester functionality can serve as a protecting group to increase the stability of the molecule[3].
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Amidation: Formation of amides can be accomplished using standard coupling reagents (e.g., DCC, EDC) or by conversion to an acid chloride followed by reaction with an amine. The conversion to the acid chloride should be performed under mild conditions (e.g., with oxalyl chloride) to prevent ring-opening.
Caption: Reactions of the carboxylic acid group.
Reactions of the β-Lactone Ring
The strained 4-oxooxetane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
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Hydrolysis: Under either acidic or basic conditions, the β-lactone can be hydrolyzed to afford a malonic acid derivative. This is a common degradation pathway.
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Nucleophilic Ring-Opening: A wide range of nucleophiles (e.g., amines, alkoxides, thiols) can open the β-lactone ring. This reactivity can be harnessed for the synthesis of more complex molecules. The regioselectivity of the ring-opening will depend on the nature of the nucleophile and the reaction conditions.
Caption: Ring-opening reactions of the β-lactone.
Medicinal Chemistry Perspective and Potential Applications
The oxetane motif is of significant interest in medicinal chemistry. Its incorporation into drug candidates can modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability[6][8]. The strained ring system can also act as a bioisostere for other functional groups, like a carbonyl or a gem-dimethyl group[3].
While specific applications of 4-oxooxetane-2-carboxylic acid are not well-documented, its derivatives could serve as valuable building blocks in drug discovery. The bifunctional nature of the molecule allows for diverse derivatization, enabling the exploration of chemical space in the development of novel therapeutics. The inherent reactivity of the β-lactone could also be exploited in the design of covalent inhibitors.
Safety and Handling
Based on the available data for 4-oxooxetane-2-carboxylic acid and the related oxetane-2-carboxylic acid, the following safety precautions should be observed:
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Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The related, non-oxo compound is reported to cause severe skin burns and eye damage[8][9].
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Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, protective clothing, and eye/face protection[9].
Handling: Due to its instability, it is recommended to handle this compound in a well-ventilated fume hood. Store in a tightly sealed container in a cool, dry place, preferably in a freezer under an inert atmosphere[2]. As previously mentioned, storage as a salt or ester derivative is advisable for longer-term stability.
Conclusion
4-Oxooxetane-2-carboxylic acid is a molecule of significant synthetic potential, yet its utility is tempered by its inherent instability. A thorough understanding of its propensity for isomerization and the reactivity of its strained ring system is paramount for any researcher venturing into its chemistry. While a dearth of experimental data necessitates a cautious and predictive approach, the principles outlined in this guide provide a solid foundation for the safe and effective handling, synthesis, and derivatization of this intriguing chemical scaffold. As new synthetic methodologies and applications continue to emerge, the chemistry of strained ring systems like 4-oxooxetane-2-carboxylic acid will undoubtedly continue to be a fertile ground for discovery.
References
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Pavelko, M., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(23), 4249–4253. Available at: [Link]
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Burkhard, J. A., et al. (2017). Oxetanes in Drug Discovery: From an Under-Appreciated Scaffold to a Versatile Building Block. Angewandte Chemie International Edition, 56(40), 12096-12118. Available at: [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 55299922, 4-Oxooxetane-2-carboxylic acid. Retrieved from [Link]
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Wuitschik, G., et al. (2010). Oxetanes as versatile elements in drug design. Angewandte Chemie International Edition, 49(27), 4516-4527. Available at: [Link]
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Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3534-3548. Available at: [Link]
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LibreTexts Chemistry (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 16244495, Oxetane-2-carboxylic acid. Retrieved from [Link]
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